

# solubility of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

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## Compound of Interest

Compound Name: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

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### Abstract

**(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** is a chiral halogenated aromatic alcohol with significant potential in pharmaceutical synthesis. Its utility as a building block is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol**. We delve into its physicochemical properties, explore the impact of solvent polarity and intermolecular forces on its solubility, and provide detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in solution.

## Introduction: The Significance of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol in Medicinal Chemistry

**(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom, an iodine atom, and a chiral hydroxyl group on a phenyl ring makes it a versatile synthon for introducing these functionalities into larger, more complex molecules. The fluorine substituent can enhance

metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions. The specific stereochemistry of the secondary alcohol is often crucial for biological activity.

A thorough understanding of the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in designing crystallization and purification processes. In later stages of drug development, the solubility of related structures can impact bioavailability and formulation strategies.

## Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** is not extensively documented in publicly available literature, we can infer its likely behavior from its structural features and computed physicochemical properties.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FIO	PubChem[1]
Molecular Weight	266.05 g/mol	PubChem[1]
XLogP3	2.2	PubChem[1]
Hydrogen Bond Donor Count	1 (from the hydroxyl group)	PubChem[1]
Hydrogen Bond Acceptor Count	1 (from the hydroxyl oxygen and potentially the fluorine)	PubChem[1]

The positive XLogP3 value of 2.2 suggests that **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** is moderately lipophilic.[1] This indicates a preference for non-polar or moderately polar organic solvents over water. The presence of a hydroxyl group allows for hydrogen bonding, which will contribute to its solubility in protic solvents. However, the bulky and hydrophobic iodophenyl group will limit its aqueous solubility. A related compound, 1-(5-Fluoro-2-iodophenyl)ethanone, is described as "slightly soluble in water," which supports the expectation of low water solubility for the title compound.[2]

The fluorine atom introduces polarity but also increases hydrophobicity.[3] Fluorinated compounds can exhibit unique solubility behaviors, sometimes being both hydrophobic and lipophobic.[4]

Predicted Solubility:

- **High Solubility:** Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in lower alcohols like methanol, ethanol, and isopropanol.
- **Moderate Solubility:** Likely in moderately polar solvents such as ethyl acetate, acetone, and dichloromethane.
- **Low Solubility:** Expected in non-polar solvents like hexanes and toluene, and very low solubility in water.

## Factors Influencing the Solubility of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

The solubility of a solid in a liquid is a thermodynamic equilibrium process that is influenced by several factors:

- **Temperature:** For most solids, solubility increases with temperature as the dissolution process is often endothermic.[5] This relationship, however, is not always linear and should be determined empirically.
- **Solvent Polarity:** The principle of "like dissolves like" is a primary determinant of solubility. The polarity of the solvent and its ability to form intermolecular interactions with the solute are crucial.
- **pH (for aqueous solutions):** As a neutral molecule, the solubility of **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** in water is not expected to be significantly influenced by pH. However, at very high or very low pH, degradation of the molecule could occur, which would indirectly affect solubility measurements.
- **Crystalline Form (Polymorphism):** The crystal lattice energy of the solid form can significantly impact solubility. Different polymorphs of the same compound can exhibit different

solubilities.

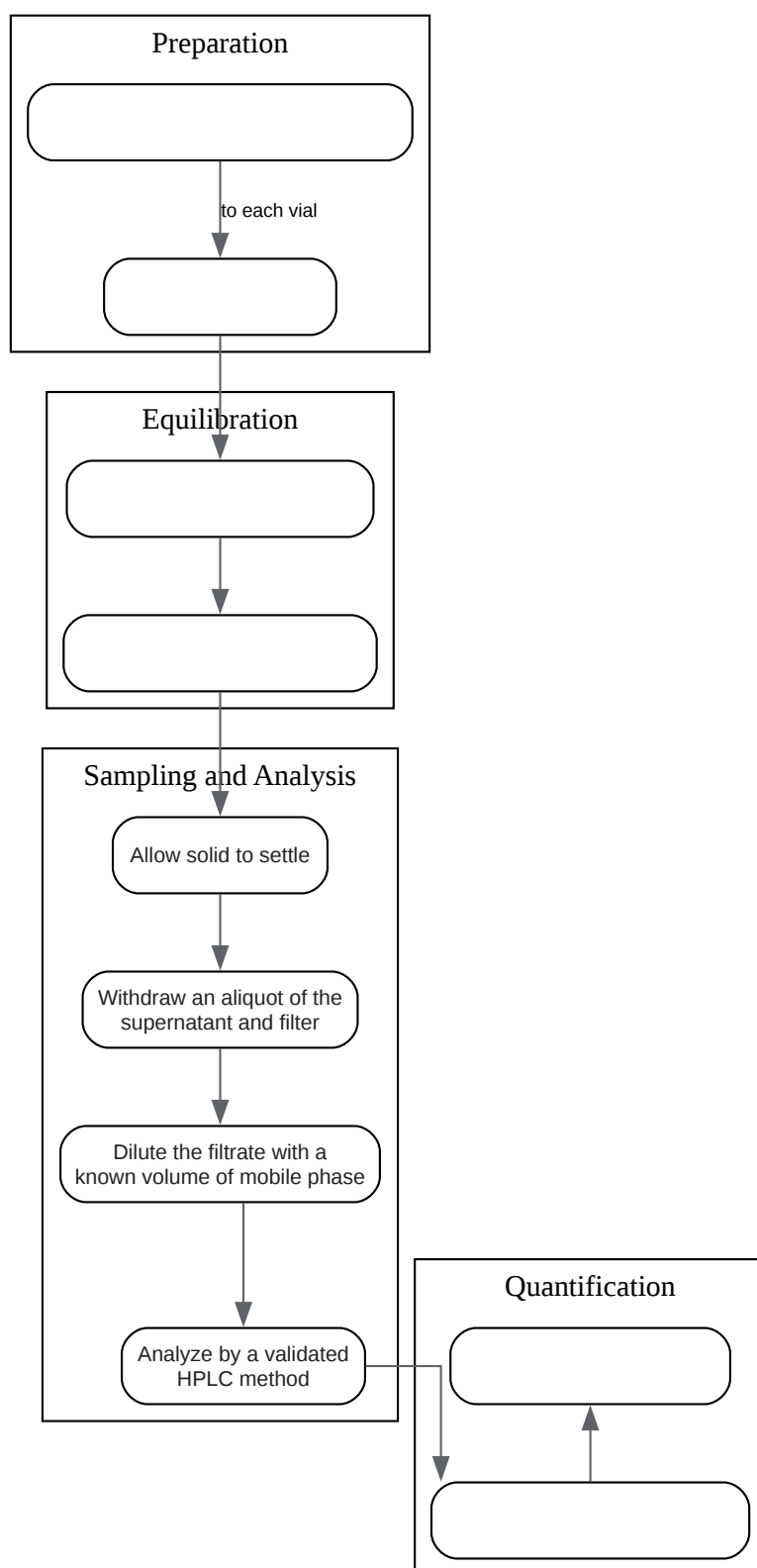
## Experimental Determination of Solubility: A Step-by-Step Protocol

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.<sup>[6]</sup> This protocol outlines the steps for determining the solubility of **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** in a given solvent.

### Materials and Equipment

- **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** (solid)
- Selected solvents (e.g., water, ethanol, ethyl acetate, hexanes)
- Scintillation vials or small glass flasks with screw caps
- Analytical balance
- Magnetic stirrer and stir bars or orbital shaker
- Temperature-controlled environment (e.g., incubator, water bath)
- Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes for standard preparation

### Experimental Workflow



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Caption: Workflow for the shake-flask solubility determination method.

## Detailed Procedure

- Preparation of the Slurry:
  - Add an excess amount of solid **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
  - Accurately add a known volume of the desired solvent to each vial.
- Equilibration:
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
  - Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
- Sample Collection and Preparation:
  - Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
  - Carefully withdraw an aliquot of the supernatant using a syringe.
  - Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
  - Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method.
- Analysis and Quantification:
  - Prepare a series of calibration standards of **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** of known concentrations.

- Analyze the calibration standards and the diluted samples using a validated HPLC method.
- Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the solubility of **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

## Data Interpretation and Reporting

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specified temperature is highly recommended.

Table 1: Hypothetical Solubility Data for **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** at 25 °C

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Water	< 0.1	< 0.0004
Ethanol	> 100	> 0.376
Ethyl Acetate	50 - 100	0.188 - 0.376
Hexanes	< 1	< 0.004
Dimethyl Sulfoxide (DMSO)	> 200	> 0.752

## Conclusion

The solubility of **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** is a critical parameter that influences its application in organic synthesis and pharmaceutical development. Based on its physicochemical properties, it is predicted to be sparingly soluble in water and highly soluble in polar organic solvents. This guide provides a robust theoretical framework and a detailed experimental protocol for the accurate determination of its solubility. The empirical data generated through these methods will empower researchers to make informed decisions

regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.

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